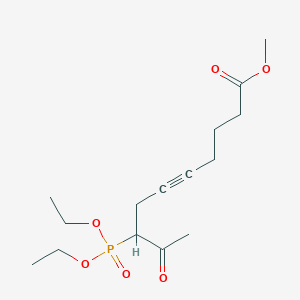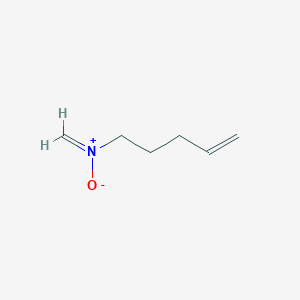
N-(Pent-4-en-1-yl)methanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pent-4-en-1-yl)methanimine N-oxide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.158 g/mol . It is also known by its alternative name, 4-Penten-1-amine, N-methylene-, N-oxide . This compound is characterized by the presence of an imine group (N=CH) and an N-oxide functional group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of N-(Pent-4-en-1-yl)methanimine N-oxide typically involves the reaction of 4-penten-1-amine with formaldehyde and hydrogen peroxide . The reaction conditions include:
Reactants: 4-penten-1-amine, formaldehyde, hydrogen peroxide
Solvent: Water or an organic solvent like methanol
Temperature: Room temperature to moderate heating
Catalyst: Acidic or basic catalyst to facilitate the reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(Pent-4-en-1-yl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidative conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include amines, substituted imines, and further oxidized N-oxides .
Applications De Recherche Scientifique
N-(Pent-4-en-1-yl)methanimine N-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(Pent-4-en-1-yl)methanimine N-oxide involves its interaction with molecular targets through its imine and N-oxide functional groups. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
N-(Pent-4-en-1-yl)methanimine N-oxide can be compared with other similar compounds, such as:
N-(Pent-4-en-1-yl)methanimine: Lacks the N-oxide group, making it less reactive in redox reactions.
4-Penten-1-amine: Lacks both the imine and N-oxide groups, making it less versatile in chemical reactions.
N-Methyl-4-penten-1-amine N-oxide: Similar structure but with a methyl group, affecting its reactivity and biological activity.
Propriétés
Numéro CAS |
119993-10-1 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
N-pent-4-enylmethanimine oxide |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6-7(2)8/h3H,1-2,4-6H2 |
Clé InChI |
JHEXXVVKFDAOCW-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC[N+](=C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


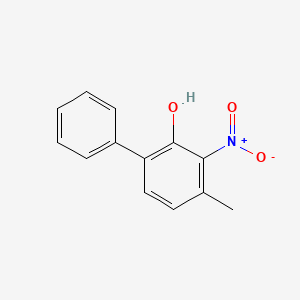
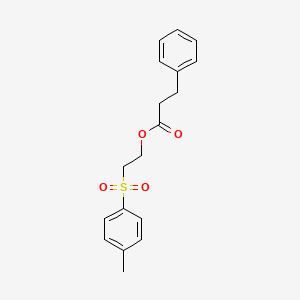
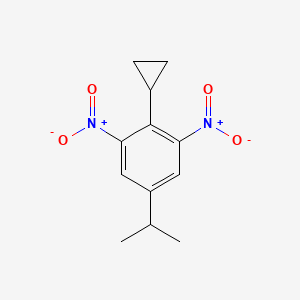
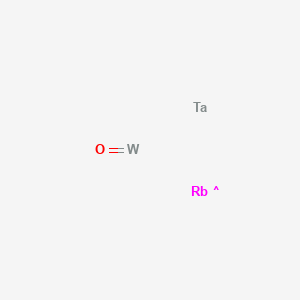
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
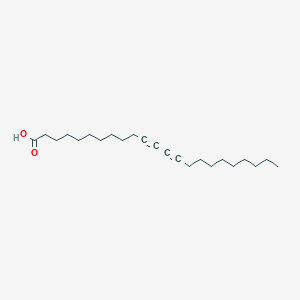
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
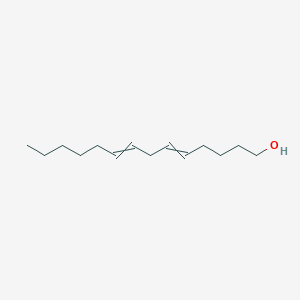
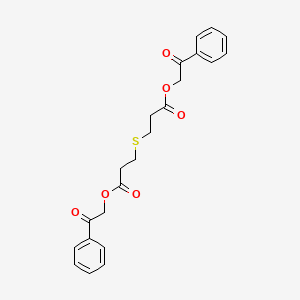
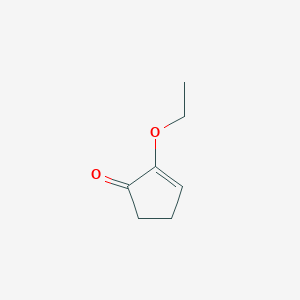
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
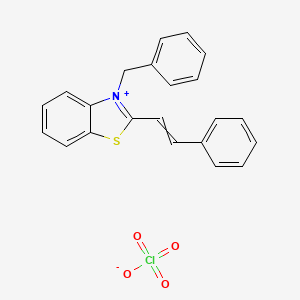
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
